molecular formula C12H9Br2I B14602125 (4-Bromophenyl)-phenyliodanium;bromide CAS No. 59696-27-4

(4-Bromophenyl)-phenyliodanium;bromide

Cat. No.: B14602125
CAS No.: 59696-27-4
M. Wt: 439.91 g/mol
InChI Key: WZWWFNMRDLKUJM-UHFFFAOYSA-M
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Description

(4-Bromophenyl)-phenyliodanium;bromide is an organoiodine compound that features a bromine atom attached to a phenyl ring, which is further bonded to an iodonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-phenyliodanium;bromide typically involves the reaction of iodobenzene with bromobenzene under specific conditions. One common method includes the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)-phenyliodanium;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodonium salts.

    Reduction: Reduction reactions can convert the iodonium ion back to iodide.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodonium salts, while substitution could produce various substituted phenyl derivatives .

Scientific Research Applications

(4-Bromophenyl)-phenyliodanium;bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Bromophenyl)-phenyliodanium;bromide exerts its effects involves the formation of stable complexes with target molecules. The iodonium ion acts as an electrophile, facilitating reactions with nucleophiles. This interaction can disrupt biological pathways or enhance chemical reactivity, depending on the context .

Comparison with Similar Compounds

Uniqueness: (4-Bromophenyl)-phenyliodanium;bromide is unique due to its iodonium ion, which imparts distinct reactivity and stability compared to other bromophenyl derivatives. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.

Properties

CAS No.

59696-27-4

Molecular Formula

C12H9Br2I

Molecular Weight

439.91 g/mol

IUPAC Name

(4-bromophenyl)-phenyliodanium;bromide

InChI

InChI=1S/C12H9BrI.BrH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H;1H/q+1;/p-1

InChI Key

WZWWFNMRDLKUJM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Br.[Br-]

Origin of Product

United States

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